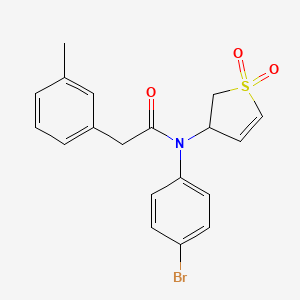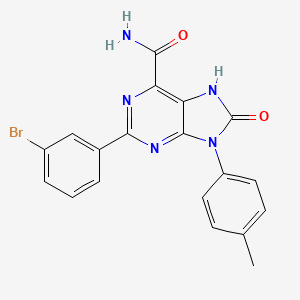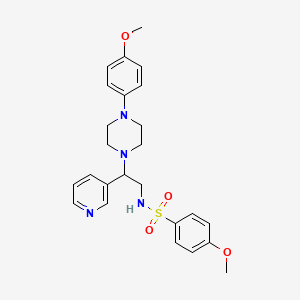![molecular formula C20H22N2O2S2 B3290219 2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide CAS No. 863511-65-3](/img/structure/B3290219.png)
2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
描述
2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TMB-8 and is a sulfonamide derivative. TMB-8 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
TMB-8 inhibits calcium signaling by binding to the IP3R, which is responsible for releasing calcium from intracellular stores. TMB-8 binds to a specific site on the IP3R, causing a conformational change that prevents calcium release. This inhibition of calcium signaling has been found to have various effects on cells and tissues, including the regulation of gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
TMB-8 has been found to have various biochemical and physiological effects. In addition to its calcium blocking properties, TMB-8 has been found to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. TMB-8 has also been found to affect the function of ion channels, including voltage-gated calcium channels and potassium channels. These effects make TMB-8 a valuable tool in scientific research.
实验室实验的优点和局限性
TMB-8 has several advantages for use in lab experiments. Its ability to inhibit calcium signaling makes it a valuable tool for studying the role of calcium in cellular processes. TMB-8 is also relatively stable and has a long shelf life, making it easy to store and transport. However, TMB-8 has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on TMB-8. One area of interest is its potential therapeutic applications, particularly in the treatment of diseases that involve abnormal calcium signaling. TMB-8 may also have applications in the study of cancer, as abnormal calcium signaling is often observed in cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMB-8 and its potential as a research tool.
科学研究应用
TMB-8 has been extensively studied for its potential therapeutic applications. One of the most notable applications is its use as a calcium blocker. TMB-8 has been found to inhibit calcium signaling by blocking the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition of calcium signaling has been found to have various effects on cells and tissues, making TMB-8 a valuable tool in scientific research.
属性
IUPAC Name |
2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-11-16(3)19(12-15(14)2)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBDWPOMMIKPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)


![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)



![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3290194.png)


![4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3290225.png)
